molecular formula C10H14O5 B1253286 (+)-(7S,8S)-guaiacylglycerol

(+)-(7S,8S)-guaiacylglycerol

Cat. No. B1253286
M. Wt: 214.21 g/mol
InChI Key: LSKFUSLVUZISST-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-(7S,8S)-guaiacylglycerol is the (-)-(7S,8S)-stereoisomer of guaiacylglycerol. It has been isolated from the stems of Sinocalamus affinis. It has a role as a plant metabolite.

Scientific Research Applications

Proangiogenic Properties

Research has highlighted the synthesis and biological evaluation of stereoisomeric forms of guaiacylglycerol derivatives, revealing their proangiogenic properties. Specifically, compounds with the 8S configuration demonstrated potent activity in promoting microvascular endothelial cell tubule formation, an essential process in angiogenesis, which is crucial for wound healing and tissue regeneration (Buckler et al., 2017).

Structural Elucidation and NMR Analysis

Structural analysis and NMR spectral assignments of neolignan glycosides with enantiomeric aglycones, including derivatives of (+)-(7S,8S)-guaiacylglycerol, have been conducted. These studies provide deep insights into the molecular structures and configurations of these compounds, aiding in the understanding of their biological functions and potential applications (Machida et al., 2008).

Biosynthesis and Stereochemistry in Plants

Investigations into the stereochemistry and biosynthesis of neolignans in plants like Eucommia ulmoides have shown diastereoselective formations of compounds like guaiacylglycerol derivatives. This research enhances our understanding of plant biochemistry and could inform the development of bioengineering approaches for producing these compounds (Lourith et al., 2005).

Synthetic Strategies and Chemical Properties

In the realm of organic synthesis, novel approaches have been developed for the stereoselective total synthesis of guaiacylglycerol derivatives. These synthetic strategies not only facilitate the production of these complex molecules but also allow for the exploration of their chemical properties and potential applications in various fields, including materials science and pharmaceuticals (Buckler et al., 2017).

Lignin Model Studies

Guaiacylglycerol derivatives serve as key lignin model compounds in studies aiming to understand and improve lignin degradation and utilization processes. These studies are crucial for advancing biofuel production technologies and developing new materials from lignin, a major component of plant biomass (Katahira et al., 2003).

properties

Product Name

(+)-(7S,8S)-guaiacylglycerol

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

(1S,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol

InChI

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m0/s1

InChI Key

LSKFUSLVUZISST-WPRPVWTQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]([C@H](CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(C(CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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